MFCD06640584
Description
Such compounds are critical in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, and materials science .
Properties
IUPAC Name |
(2Z)-2-cyano-2-[3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-18-8-12-20(13-9-18)16-24-26(32)30(22-14-10-19(2)11-15-22)27(33-24)23(17-28)25(31)29-21-6-4-3-5-7-21/h3-15,24H,16H2,1-2H3,(H,29,31)/b27-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDWDPHLCUUFOK-VYIQYICTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=CC=C3)S2)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=CC=C3)/S2)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mayer–rod coating: This method involves coating a substrate with a solution of the compound using a Mayer rod, which ensures uniform thickness.
Spin coating: A technique where a solution of the compound is deposited onto a substrate, which is then spun at high speed to spread the solution evenly.
Spray coating: This involves spraying a solution of the compound onto a substrate, allowing for large-area coverage.
Vacuum filtration: A method where the compound is filtered through a membrane under vacuum, often used for small-scale preparations.
Chemical Reactions Analysis
MFCD06640584 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Condensation: The combination of two molecules with the loss of a small molecule, such as water, often catalyzed by acids or bases.
Scientific Research Applications
MFCD06640584 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mechanism of Action
The mechanism of action of MFCD06640584 involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to affect various biochemical processes, potentially through binding to specific receptors or enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Structural Differences : Compound A contains a boronic acid group with bromo and chloro substituents, while Compound B is a sulfur-containing heterocycle. These structural variations influence reactivity and applications.
- Solubility : Compound B exhibits significantly higher aqueous solubility (2.58 mg/mL vs. 0.24 mg/mL in Compound A), likely due to its polar thiophene ring and lack of heavy halogens .
- Log P : Compound A’s higher Log P (2.15) suggests greater lipophilicity, making it more suitable for lipid membrane penetration in drug delivery, whereas Compound B’s lower Log P may favor hydrophilic interactions .
Research Findings and Limitations
- Contradictions : While both compounds share a "Moderate" bioavailability score (0.55), Compound A’s lower solubility may limit its in vivo efficacy compared to Compound B .
- Gaps in Data : Direct pharmacological or toxicological data for this compound are absent, necessitating extrapolation from analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
